REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])=[O:8]>CS(C)=O.O>[N:1]([CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])=[O:8])=[N+:2]=[N-:3] |f:0.1|
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with ether (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers with MgSO4
|
Type
|
FILTRATION
|
Details
|
Filter off the drying agent
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(=O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |